molecular formula C17H36 B12574543 Dodecane, 6-pentyl CAS No. 193072-77-4

Dodecane, 6-pentyl

Cat. No.: B12574543
CAS No.: 193072-77-4
M. Wt: 240.5 g/mol
InChI Key: CVUQKLJOBRFJKH-UHFFFAOYSA-N
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Description

Dodecane, 6-pentyl, also known as 6-pentyldodecane, is a hydrocarbon with the molecular formula C17H36. It is a member of the alkane family, characterized by a long carbon chain with a pentyl group attached to the sixth carbon atom of the dodecane chain. This compound is typically found as a colorless, oily liquid and is used in various industrial applications due to its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecane, 6-pentyl can be achieved through several methods. One common approach involves the alkylation of dodecane with pentyl halides under the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves catalytic processes. One such method is the catalytic hydrogenation of longer-chain hydrocarbons, where the desired product is separated through fractional distillation. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Dodecane, 6-pentyl undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst like palladium or platinum, converting the compound into simpler hydrocarbons.

    Substitution: Halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms, are common.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Simpler hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

Dodecane, 6-pentyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of dodecane, 6-pentyl primarily involves its hydrophobic interactions with other molecules. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its long carbon chain provides a non-polar environment, facilitating reactions that require hydrophobic conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecane, 6-pentyl is unique due to the presence of the pentyl group attached to the sixth carbon atom, which imparts distinct chemical and physical properties compared to other alkanes. This structural variation can influence its reactivity and interactions in various applications .

Properties

CAS No.

193072-77-4

Molecular Formula

C17H36

Molecular Weight

240.5 g/mol

IUPAC Name

6-pentyldodecane

InChI

InChI=1S/C17H36/c1-4-7-10-13-16-17(14-11-8-5-2)15-12-9-6-3/h17H,4-16H2,1-3H3

InChI Key

CVUQKLJOBRFJKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCC)CCCCC

Origin of Product

United States

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